molecular formula C17H17N3O3S B13737484 ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate

ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate

Cat. No.: B13737484
M. Wt: 343.4 g/mol
InChI Key: ZXUHEPSXORTNRD-MWGZXAIVSA-N
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Description

Ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an anilinomethylidene group, and a cyanoacetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of aniline with ethyl cyanoacetate, followed by cyclization with a thiazolidinone precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development and biological studies.

    Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials and chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate can be compared with other thiazolidinone derivatives, such as:

    Thiazolidinediones: These compounds are known for their antidiabetic properties and act as insulin sensitizers.

    Thiazolidinones: Similar to the compound , these derivatives have shown various biological activities, including antimicrobial and anticancer effects.

    Cyanoacetates: These compounds are used in organic synthesis and can serve as intermediates for the preparation of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate

InChI

InChI=1S/C17H17N3O3S/c1-3-20-15(21)14(11-19-12-8-6-5-7-9-12)24-16(20)13(10-18)17(22)23-4-2/h5-9,11,19H,3-4H2,1-2H3/b14-11+,16-13+

InChI Key

ZXUHEPSXORTNRD-MWGZXAIVSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C\NC2=CC=CC=C2)/S/C1=C(\C#N)/C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=CC=C2)SC1=C(C#N)C(=O)OCC

Origin of Product

United States

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